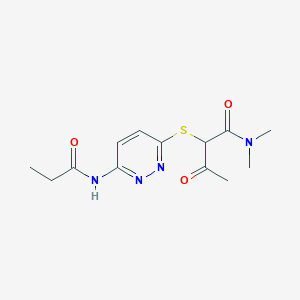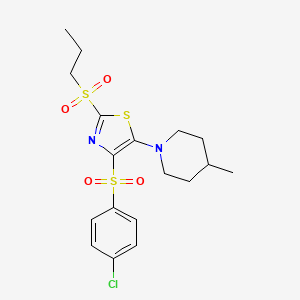
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1996 by researchers at Eli Lilly and Company. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is involved in the modulation of glutamatergic neurotransmission. By blocking the activity of mGluR1, N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can reduce pain perception, anxiety, and depression in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide may have off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide and mGluR1. For example, researchers are exploring the potential therapeutic applications of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are studying the role of mGluR1 in other physiological and pathological processes, such as addiction and pain perception. Finally, researchers are developing new compounds that target mGluR1 with greater selectivity and potency than N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Méthodes De Synthèse
The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with ethyl 2-bromoacetate to form the intermediate compound. This is followed by the reaction of the intermediate with cyclopropylmagnesium bromide to form the cyclopropyl derivative. The final step involves the reaction of the cyclopropyl derivative with cyanoethyl diisopropylamine to form N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Applications De Recherche Scientifique
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 is involved in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used to study the effects of mGluR1 on these processes and to develop potential therapies for these diseases.
Propriétés
IUPAC Name |
N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGOLNVUJRXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


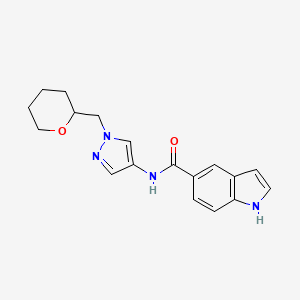
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)
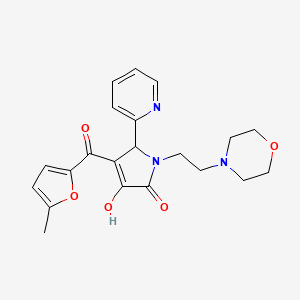
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)
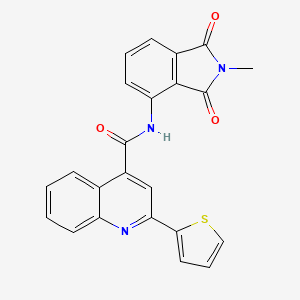
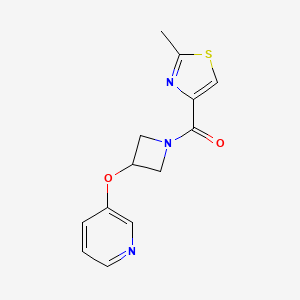
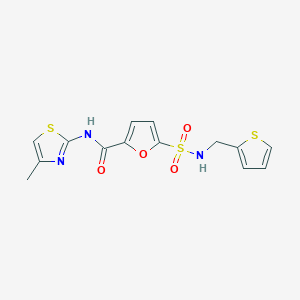
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
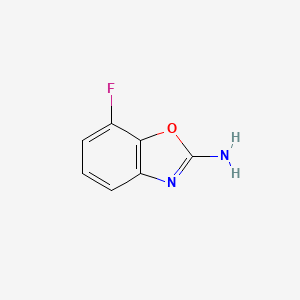
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)
